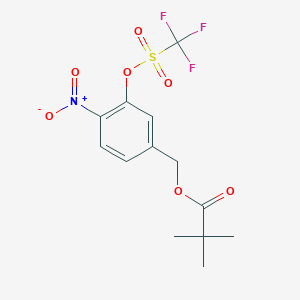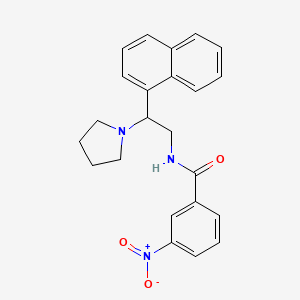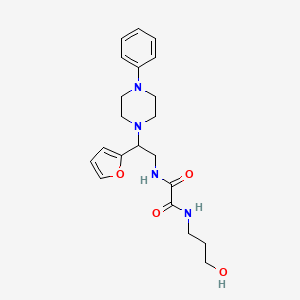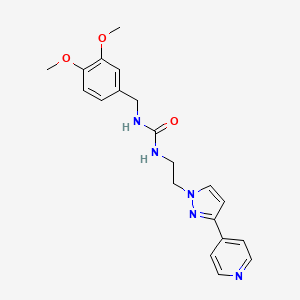![molecular formula C15H15N3O2 B2610903 2-phenoxy-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one CAS No. 1448132-76-0](/img/structure/B2610903.png)
2-phenoxy-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-phenoxy-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one” is a derivative of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are known to exhibit pronounced cytotoxic activity . This compound is also mentioned in a patent, where it is described as having inhibitory activity against at least one kinase selected from the group consisting of Akt kinase, Rsk kinase, and S6K kinase. It also has a cell proliferation inhibiting effect and is useful as a prophylactic and/or therapeutic agent for diseases associated with the above-mentioned kinases, particularly cancer .
Applications De Recherche Scientifique
Aldose Reductase Inhibitors and Antioxidant Activity
Pyrido[1,2-a]pyrimidin-4-one derivatives, which share structural similarities with the compound , have been explored as selective aldose reductase inhibitors with antioxidant properties. These compounds exhibited inhibitory activity in the micromolar/submicromolar range. The introduction of hydroxy groups enhanced inhibitory potency, while the presence of phenol or catechol hydroxyls was crucial for enzyme pharmacophoric recognition. Furthermore, these derivatives displayed significant antioxidant activity, particularly those with catechol derivatives (La Motta et al., 2007).
Synthesis and Characterization of Pyrrole Derivatives
Research on the synthesis of 2-(4-(10H-substituted phenothiazine-3- yl)-6-pyrimidin-2-phenylthiol/ol/amine/thiol) pyrroles has led to the characterization of structural products by elemental analysis and spectral data. This work contributes to the understanding of the synthesis processes and properties of pyrrole derivatives, which could be relevant for compounds with pyrrolo[3,4-d]pyrimidine structures (Narule et al., 2007).
Antifungal Activity of Pyrazolo[1,5-a]pyrimidines
A study on the synthesis, crystal structure, and antifungal activity of pyrazolo[1,5-a]pyrimidines derivatives revealed that certain compounds exhibited good antifungal abilities against phytopathogenic fungi. This indicates the potential of pyrrolo[3,4-d]pyrimidine structures in developing antifungal agents (Zhang et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit kinases such as akt kinase, rsk kinase, and s6k kinase . These kinases play crucial roles in cell signaling pathways, regulating cellular processes such as growth, proliferation, and survival.
Mode of Action
It is suggested that similar compounds inhibit their target kinases, thereby disrupting the signaling pathways they regulate .
Biochemical Pathways
Given its potential kinase inhibitory activity, it may affect pathways regulated by these kinases, such as the pi3k/akt/mtor pathway, which is involved in cell survival and proliferation .
Pharmacokinetics
Similar compounds have been found to have a clogp value less than 4 and a molecular weight less than 400, suggesting good drug-likeness and potential for good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Similar compounds have been found to inhibit cell proliferation, suggesting potential anti-cancer activity .
Analyse Biochimique
Biochemical Properties
Pyrrolopyrimidines have been reported to inhibit various kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process that is fundamental to many cellular processes.
Cellular Effects
Kinase inhibitors typically interfere with cell signaling pathways, gene expression, and cellular metabolism . They can affect cell proliferation, differentiation, and survival.
Molecular Mechanism
As a potential kinase inhibitor, it may bind to the active site of the enzyme, preventing the transfer of phosphate groups and thus inhibiting the enzyme’s activity .
Metabolic Pathways
As a potential kinase inhibitor, it could interact with various enzymes and cofactors, and potentially affect metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11(20-13-5-3-2-4-6-13)15(19)18-8-12-7-16-10-17-14(12)9-18/h2-7,10-11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXRJIWYAGXYKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CN=CN=C2C1)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2610820.png)
![N-[2-(3-Fluorophenyl)-2-methoxyethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2610822.png)
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2610823.png)
![2-(4-tert-butylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2610824.png)


![1-(3-Cyclopentyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2610831.png)
![1-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one](/img/structure/B2610835.png)

![3-(5-Fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2610837.png)

![3-(3-Chloro-4-methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2610839.png)
![N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-benzylsulfanylacetamide](/img/structure/B2610841.png)

